molecular formula C15H24 B1235985 (1Z,5Z)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene

(1Z,5Z)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene

Cat. No. B1235985
M. Wt: 204.35 g/mol
InChI Key: XMRKUJJDDKYUHV-OMQMMEOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z,5Z)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene is a natural product found in Aspergillus candidus with data available.

Scientific Research Applications

Pheromone Synthesis

A significant application of 1,5-dimethylcycloocta-1Z, 5Z-diene derivatives is in the synthesis of pheromones. Odinokov et al. (2005) developed a method leading to (±)-3,7-dimethylpentadec-2-yl acetate, a racemic analog of the sex pheromone of pine sawflies from the Diprion and Neodiprion genera, using a derivative of 1,5-dimethylcycloocta-1Z, 5Z-diene (Odinokov, Akhmetova, & Savchenko, 2005).

Chemical Synthesis and Reactions

1,5-Dimethylcycloocta-1,5-diene and its derivatives have been used extensively in chemical synthesis. For instance, D’yakonov et al. (2013) demonstrated its application in the synthesis of N-, O-, and Si-containing 1Z,5Z-diene compounds, which are valuable for creating precursors of acetogenins and insect pheromones (D’yakonov, Makarov, Makarova, & Dzhemilev, 2013). Additionally, Haufe et al. (1986) explored electrophilic additions to 1,5-dimethylcycloocta-1,5-diene, leading to syn-8-substituted 1,5-dimethylbicyclo [3.2.1] octanes (Haufe, Wolf, & Schulze, 1986).

Material Science and Catalysis

In the field of material science and catalysis, 1,5-dimethylcycloocta-1,5-diene derivatives have shown potential. For example, Powell (1974) synthesized some 1,5-cyclooctadieneruthenium(II) complexes, demonstrating its utility in creating chelate complexes (Powell, 1974).

Photochemical Studies

In photochemistry, the compound and its derivatives are used to study various photochemical reactions. Kloster-Jensen and Wirz (1975) isolated 1,5-Cyclooctadiyne from polymerized butatriene, which is a derivative of cycloocta-1,5-diene, for studying its reactivity and photolysis products (Kloster-Jensen & Wirz, 1975).

properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1Z,5Z)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6-,14-9-

InChI Key

XMRKUJJDDKYUHV-OMQMMEOVSA-N

Isomeric SMILES

C/C/1=C/CC/C(=C\CC(CC1)C(=C)C)/C

SMILES

CC1=CCCC(=CCC(CC1)C(=C)C)C

Canonical SMILES

CC1=CCCC(=CCC(CC1)C(=C)C)C

synonyms

germacrene A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1Z,5Z)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene
Reactant of Route 2
(1Z,5Z)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene
Reactant of Route 3
(1Z,5Z)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene
Reactant of Route 4
(1Z,5Z)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene
Reactant of Route 5
(1Z,5Z)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene
Reactant of Route 6
(1Z,5Z)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene

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